molecular formula C11H12O4 B1310262 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde CAS No. 879046-36-3

6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde

Cat. No.: B1310262
CAS No.: 879046-36-3
M. Wt: 208.21 g/mol
InChI Key: CCOPRBGCENZIDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde typically involves the reaction of 6-hydroxybenzo[d][1,3]dioxole-5-carbaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

The process would likely be optimized for higher yields and purity, involving advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its propoxy substituent, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for targeted interactions in research applications, making it a valuable tool in various scientific studies .

Biological Activity

6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Synthesis

This compound has the molecular formula C11H12O4C_{11}H_{12}O_4 and a molecular weight of 208.21 g/mol. The synthesis typically involves the reaction of 6-hydroxybenzo[d][1,3]dioxole-5-carbaldehyde with propyl bromide in the presence of a base like potassium carbonate, using dimethylformamide (DMF) as a solvent under reflux conditions.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties . In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, compounds derived from benzodioxole structures have demonstrated significant cytotoxic effects against cancer cells while sparing normal cell lines, suggesting a selective action that is crucial for therapeutic applications .

Enzyme Inhibition

The compound has been investigated for its potential as an α-amylase inhibitor , which is relevant in managing diabetes. In vitro assays have shown that certain derivatives exhibit IC50 values comparable to known inhibitors, indicating their potential effectiveness in controlling blood sugar levels. For example, similar compounds have demonstrated IC50 values ranging from 0.68 µM to over 150 µM against α-amylase .

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • DNA Interaction : Possible binding to DNA, affecting gene expression and cellular functions.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzodioxole derivatives:

Compound NameMolecular FormulaKey FeaturesAnticancer Activity (IC50)
6-Methoxy-benzo[1,3]dioxole-5-carbaldehydeC11H12O4Contains a methoxy groupNot specified
6-BromopiperonalC10H9BrO4Features a bromine atomNot specified
6-Hydroxybenzo[d][1,3]dioxoleC10H8O4Lacks the aldehyde groupPrecursor only

This table illustrates the structural diversity among related compounds and highlights how variations in functional groups can influence biological activity.

Case Studies and Research Findings

Recent studies have focused on synthesizing novel benzodioxole derivatives to evaluate their biological activities. For instance:

  • Cytotoxicity Studies : Compounds were tested against various cancer cell lines using MTS assays. Results indicated significant cytotoxicity for certain derivatives while maintaining safety profiles for normal cells.
  • In Vivo Models : The antidiabetic effects were assessed using streptozotocin-induced diabetic mice models. Notably, some derivatives led to a substantial reduction in blood glucose levels, reinforcing their potential therapeutic applications .

Properties

IUPAC Name

6-propoxy-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-3-13-9-5-11-10(14-7-15-11)4-8(9)6-12/h4-6H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOPRBGCENZIDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1C=O)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.